molecular formula C7H6Cl2N4 B2598508 2,6-Dichloro-8,9-dimethyl-9H-purine CAS No. 1474018-06-8

2,6-Dichloro-8,9-dimethyl-9H-purine

Cat. No.: B2598508
CAS No.: 1474018-06-8
M. Wt: 217.05
InChI Key: ROQDXPSEHZRJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-8,9-dimethyl-9H-purine is a chemical compound with the molecular formula C₇H₆Cl₂N₄ and a molecular weight of 217.06 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes. The presence of chlorine atoms and methyl groups in its structure makes it a unique derivative of purine.

Preparation Methods

The synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of 8,9-dimethyl-9H-purine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Dichloro-8,9-dimethyl-9H-purine undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichloro-8,9-dimethyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-8,9-dimethyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups in its structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dichloro-8,9-dimethylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDXPSEHZRJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (442 mg) and methyl iodide (0.17 mL) were added to a solution of 2,6-dichloro-8-methyl-7H-purine (500 mg) in THF (5 mL) under ice-cooling, and the mixture was stirred at room temperature for 5 hours. After the reaction mixture was ice-cooled, water was added thereto, extraction thereof was performed using EtOAc, and the extract was washed with water and saturated brine. The organic layer was dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Hex:EtOAc=9:1 to 8:2), whereby 2,6-dichloro-8,9-dimethyl-9H-purine (310 mg) was obtained as a white solid.
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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